molecular formula C13H17NO4 B12679427 Isopropyl 4-(4-nitrophenyl)butyrate CAS No. 94086-76-7

Isopropyl 4-(4-nitrophenyl)butyrate

Cat. No.: B12679427
CAS No.: 94086-76-7
M. Wt: 251.28 g/mol
InChI Key: WQUVMYDZSHRUNH-UHFFFAOYSA-N
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Description

Isopropyl 4-(4-nitrophenyl)butyrate is an organic compound with the molecular formula C13H17NO4. It is an ester derived from 4-nitrophenyl butyric acid and isopropanol. This compound is known for its applications in various fields, including analytical chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-(4-nitrophenyl)butyrate typically involves the esterification of 4-nitrophenyl butyric acid with isopropanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(4-nitrophenyl)butyrate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-nitrophenyl butyric acid and isopropanol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: 4-nitrophenyl butyric acid and isopropanol.

    Reduction: Isopropyl 4-(4-aminophenyl)butyrate.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Isopropyl 4-(4-nitrophenyl)butyrate primarily involves its hydrolysis by esterases and lipases. These enzymes catalyze the cleavage of the ester bond, releasing 4-nitrophenyl butyric acid and isopropanol. The nitro group can also undergo reduction to form an amino group, which can participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl acetate
  • 4-Nitrophenyl propionate
  • 4-Nitrophenyl palmitate

Uniqueness

Isopropyl 4-(4-nitrophenyl)butyrate is unique due to its specific ester linkage and the presence of a nitro group, which allows it to participate in a variety of chemical reactions. Its applications in enzyme assays and biosensors make it a valuable compound in both research and industrial settings .

Properties

CAS No.

94086-76-7

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

propan-2-yl 4-(4-nitrophenyl)butanoate

InChI

InChI=1S/C13H17NO4/c1-10(2)18-13(15)5-3-4-11-6-8-12(9-7-11)14(16)17/h6-10H,3-5H2,1-2H3

InChI Key

WQUVMYDZSHRUNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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